2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide
Overview
Description
2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrido[1,2-a]indole core with a cyano group at the 10-position and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures . This method provides moderate to good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the cyano group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- **2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide
- **Ethyl 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetate
Uniqueness
2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide is unique due to its specific substitution pattern and the presence of both a cyano group and an acetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an indole derivative with a cyanopyridine moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the indole scaffold.
- Introduction of the cyanopyridine group.
- Coupling with acetamide functionalities.
These steps are crucial for obtaining the desired pharmacophore that exhibits specific biological activities.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antiviral properties. For instance, derivatives with indole structures have been reported to act as dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV), demonstrating low micromolar to sub-micromolar EC50 values . These findings suggest that the incorporation of indole and cyanopyridine moieties may enhance antiviral efficacy.
Anticancer Properties
Compounds containing indole derivatives are known for their anticancer activities. A related study highlighted that certain indole-based compounds induced apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective antiproliferative activity . The mechanism often involves inhibition of tubulin polymerization, which is critical for cancer cell division.
The mechanisms by which this compound exerts its biological effects can include:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a key feature for potential anticancer agents.
- Tubulin Polymerization Inhibition : This mechanism is particularly relevant in the context of cancer therapy, where disruption of microtubule dynamics can halt cell division.
Case Studies and Research Findings
To illustrate the biological activity of this compound, several studies can be summarized:
Properties
IUPAC Name |
2-(10-cyanopyrido[1,2-a]indol-3-yl)oxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c16-8-12-11-5-4-10(20-9-15(17)19)7-14(11)18-6-2-1-3-13(12)18/h1-7H,9H2,(H2,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKIVDRTLARTBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC(=O)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327769 | |
Record name | 2-(10-cyanopyrido[1,2-a]indol-3-yl)oxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.95 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824512 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478081-19-5 | |
Record name | 2-(10-cyanopyrido[1,2-a]indol-3-yl)oxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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